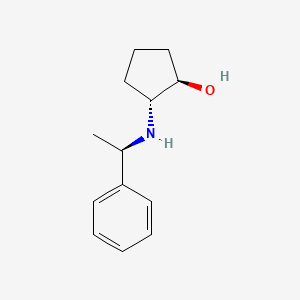
trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol: is a chiral compound with a cyclopentanol backbone and a phenylethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and ®-1-phenylethylamine.
Reductive Amination: Cyclopentanone undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Hydrogenation: The resulting amine is then subjected to hydrogenation to yield trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of various cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
科学的研究の応用
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential as a drug candidate.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
類似化合物との比較
Cyclopentanol: A simple alcohol with a cyclopentane ring.
Phenylethylamine: A primary amine with a phenyl group attached to an ethyl chain.
Cyclopentanone: A ketone with a cyclopentane ring.
Uniqueness:
- The combination of a cyclopentanol backbone with a phenylethylamino substituent gives trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol unique stereochemical properties.
- Its chiral nature and specific configuration make it valuable in asymmetric synthesis and chiral resolution processes.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance.
特性
IUPAC Name |
(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTOQDRFDAUSLY-RAIGVLPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2CCC[C@H]2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
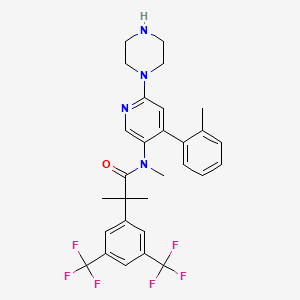
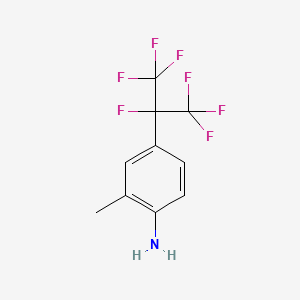
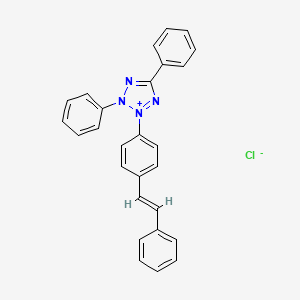

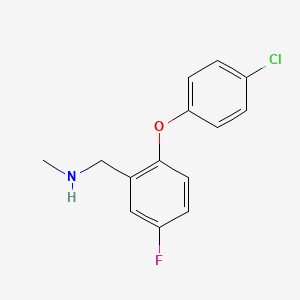
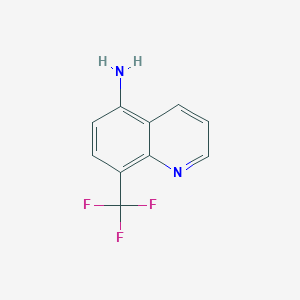
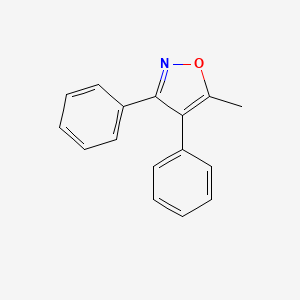
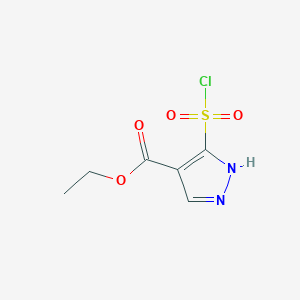
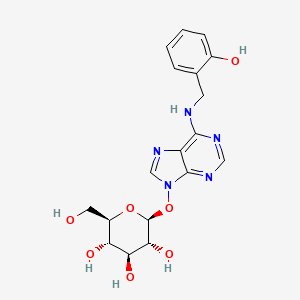
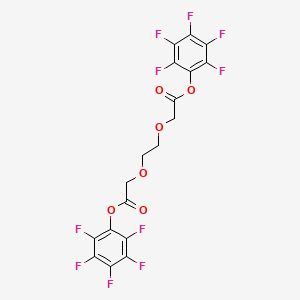
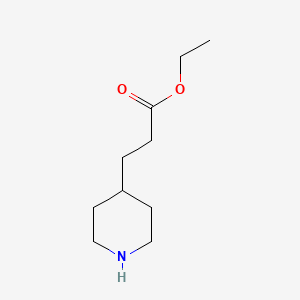
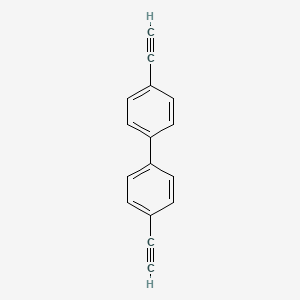
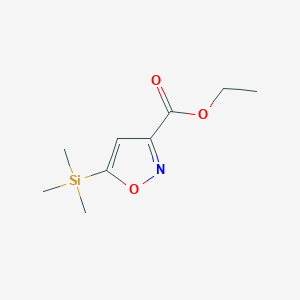
![[1-(4-chlorophenyl)piperidin-3-yl]methanol](/img/structure/B1353980.png)
